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Compound of Interest

Compound Name: (R)-Leucic acid

Cat. No.: B556071 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-
Leucic acid, a significant metabolite of the branched-chain amino acid, leucine. The

information presented herein is intended for researchers, scientists, and professionals in the

field of drug development and metabolomics. This document details nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with

the experimental protocols utilized for their acquisition.

Spectroscopic Data
The spectroscopic data for (R)-Leucic acid is summarized in the following tables. It is

important to note that for NMR spectroscopy, the spectra of enantiomers, such as (R)- and (S)-

Leucic acid, are identical when recorded in an achiral solvent. The data presented is a

compilation from various sources for Leucic acid and its enantiomeric or racemic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Leucic Acid
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Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

Assignment Solvent

4.22 - 4.37 m H-2 CDCl₃[1]

1.54 - 1.85 m H-3, H-4 CDCl₃[1]

0.94 - 1.00 d H-5, H-5' CDCl₃[1]

4.04 - 4.06 t H-2
Water (pH 7.00)

[1]

1.70 - 1.77 m H-4
Water (pH 7.00)

[1]

1.50 - 1.53 m H-3
Water (pH 7.00)

[1]

0.92 - 0.93 d H-5, H-5'
Water (pH 7.00)

[1]

Table 2: ¹³C NMR Spectroscopic Data for Leucic Acid
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Chemical Shift (ppm) Assignment Solvent

180.25 C-1 (COOH) CDCl₃[1]

68.96 C-2 (CH-OH) CDCl₃[1]

43.15 C-3 (CH₂) CDCl₃[1]

24.46 C-4 (CH) CDCl₃[1]

23.20 C-5 (CH₃) CDCl₃[1]

21.41 C-5' (CH₃) CDCl₃[1]

185.24 C-1 (COO⁻) D₂O (pH 7.4)[2]

73.77 C-2 (CH-OH) D₂O (pH 7.4)[2]

46.11 C-3 (CH₂) D₂O (pH 7.4)[2]

26.84 C-4 (CH) D₂O (pH 7.4)[2]

25.54 C-5 (CH₃) D₂O (pH 7.4)[2]

23.52 C-5' (CH₃) D₂O (pH 7.4)[2]

Mass Spectrometry (MS)
Mass spectrometry data for Leucic acid indicates a molecular weight of 132.16 g/mol .[1][2] In

positive ion mode using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is

observed.

Table 3: Mass Spectrometry Data for Leucic Acid

Parameter Value Ionization Mode

Molecular Formula C₆H₁₂O₃ -

Molecular Weight 132.16 g/mol -

Precursor m/z ([M+H]⁺) 131.071 ESI Positive
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Infrared (IR) Spectroscopy
The infrared spectrum of a carboxylic acid such as Leucic acid is characterized by a broad O-H

stretching band from the carboxyl group, C-H stretching bands, and a strong C=O stretching

band from the carboxyl group.

Table 4: Characteristic IR Absorption Bands for Leucic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 2500 Broad, Strong O-H stretch (Carboxylic acid)

2960 - 2870 Medium C-H stretch (Alkyl)

1730 - 1700 Strong C=O stretch (Carboxylic acid)

~1250 Medium C-O stretch (Carboxylic acid)

~1100 Medium C-O stretch (Alcohol)

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a

frequency of 300 MHz or higher.

Sample Preparation: Approximately 5-10 mg of (R)-Leucic acid is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for

chemical shift referencing.

Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR experiments.

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and

enhance sensitivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b556071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to yield the final spectra. Chemical shifts are reported in

parts per million (ppm) relative to the internal standard.

Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray

ionization (ESI) source.

Sample Preparation: A dilute solution of (R)-Leucic acid is prepared in a suitable solvent,

such as methanol or a mixture of water and acetonitrile, often with a small amount of formic

acid to promote protonation.

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate.

The mass spectrometer is operated in the positive ion mode to detect the protonated

molecule [M+H]⁺. Data is typically acquired over a mass-to-charge (m/z) range of 50-500.

Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the

molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy
Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Sample Preparation: For solid samples like (R)-Leucic acid, the sample can be prepared as

a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr

powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained

using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed

directly onto the ATR crystal.

Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000

to 400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR

crystal is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

The intensity and shape of the bands provide information about the functional groups
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present in the molecule.

Data Interpretation Workflow
The general workflow for the acquisition and analysis of spectroscopic data is illustrated in the

following diagram.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

(R)-Leucic Acid

Dissolution in
Deuterated Solvent

NMR

Dilution for MS

MS

KBr Pellet Preparation

IR

NMR Spectrometer Mass Spectrometer FTIR Spectrometer

¹H & ¹³C NMR Spectra Mass Spectrum IR Spectrum

Structural Elucidation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b556071?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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